Home > Products > Screening Compounds P59035 > Pegunigalsidase-alfa
Pegunigalsidase-alfa -

Pegunigalsidase-alfa

Catalog Number: EVT-10964363
CAS Number:
Molecular Formula: C24H44N6O9
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pegunigalsidase alfa is a novel, pegylated recombinant enzyme developed as an enzyme replacement therapy for Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A. This deficiency leads to the accumulation of globotriaosylceramide in various tissues, resulting in multi-organ dysfunction. Pegunigalsidase alfa is produced using a plant cell-based system known as ProCellEx, which enhances its stability and pharmacokinetic properties compared to traditional therapies such as agalsidase alfa and agalsidase beta. The pegylation process, which involves the attachment of polyethylene glycol moieties, significantly increases the enzyme's half-life and reduces immunogenicity, making it a promising alternative for patients with Fabry disease .

Source

The production of pegunigalsidase alfa utilizes genetically modified plant cells, specifically through the ProCellEx platform. This method allows for the efficient synthesis of the enzyme while maintaining its functional integrity and stability .

Classification

Pegunigalsidase alfa is classified as a recombinant therapeutic protein and falls under the category of enzyme replacement therapies. It is specifically designed to treat lysosomal storage disorders, particularly Fabry disease, by replenishing the deficient enzyme activity in affected individuals .

Synthesis Analysis

Methods

The synthesis of pegunigalsidase alfa involves several key steps:

  1. Genetic Engineering: The gene encoding alpha-galactosidase A is introduced into plant cells using a suitable vector.
  2. Cultivation: These genetically modified plant cells are cultured under controlled conditions to produce the enzyme.
  3. Purification: The enzyme is harvested and purified using affinity chromatography techniques to ensure high purity and activity levels.

Technical Details

The pegylation process involves covalently attaching 2 kDa polyethylene glycol chains to specific lysine residues on the enzyme. This modification not only increases the molecular weight but also enhances solubility and stability in biological fluids. The final product consists of cross-linked dimers with an approximate molecular weight of 116 kDa .

Molecular Structure Analysis

Structure

Pegunigalsidase alfa retains a structure similar to that of native alpha-galactosidase A but is modified through pegylation. The structural modifications aim to improve stability and reduce clearance rates in vivo.

Data

The specific activity of pegunigalsidase alfa ranges from 35 to 62 units per milligram, indicating its effectiveness in catalyzing the hydrolysis of globotriaosylceramide .

Chemical Reactions Analysis

Reactions

Pegunigalsidase alfa catalyzes the hydrolysis of globotriaosylceramide into galactose and ceramide, thereby reducing substrate accumulation in lysosomes.

Technical Details

The enzymatic reaction follows Michaelis-Menten kinetics, where substrate concentration influences reaction rate. Studies have shown that pegunigalsidase alfa exhibits improved stability across varying pH levels compared to other enzyme replacement therapies .

Mechanism of Action

Process

The mechanism of action involves the binding of pegunigalsidase alfa to globotriaosylceramide within lysosomes. Upon binding, the enzyme catalyzes the breakdown of this substrate into its components, thereby alleviating the pathological effects associated with its accumulation.

Data

Clinical trials have demonstrated that pegunigalsidase alfa effectively reduces plasma levels of lyso-Gb3, a biomarker for Fabry disease severity, indicating successful substrate reduction therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pegunigalsidase alfa is typically presented as a clear to slightly opalescent solution.
  • Stability: Exhibits enhanced thermal stability compared to non-pegylated forms.

Chemical Properties

  • Molecular Weight: Approximately 116 kDa due to pegylation.
  • Half-Life: Significantly prolonged half-life (~80 hours) compared to existing therapies (~2 hours) .
Applications

Scientific Uses

Pegunigalsidase alfa is primarily used in clinical settings as an enzyme replacement therapy for patients with Fabry disease. Its development addresses limitations associated with previous treatments by providing sustained plasma concentrations and improved pharmacodynamics. Ongoing studies continue to evaluate its long-term efficacy and safety profile .

Introduction: Pegunigalsidase alfa as a Novel Biotherapeutic Entity

Historical Context and Unmet Needs in Fabry Disease Therapeutics

Fabry disease, an X-linked lysosomal storage disorder, stems from deficient α-galactosidase A enzyme activity, leading to systemic accumulation of globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3). Prior to 2001, therapeutic options were limited to symptomatic management. The introduction of enzyme replacement therapies (agalsidase alfa and agalsidase beta) marked a significant advancement but revealed critical limitations. These early enzyme replacement therapies exhibited short plasma half-lives (≤2 hours), necessitating biweekly infusions and imposing substantial treatment burdens. Furthermore, their immunogenic profiles triggered neutralizing antidrug antibodies in up to 73% of treated males, diminishing clinical efficacy by impairing cellular enzyme uptake and accelerating clearance. This immunogenicity also heightened risks of infusion-associated reactions. Crucially, disease progression—particularly renal function decline—often continued despite therapy, highlighting an unmet need for more pharmacodynamically stable and less immunogenic enzyme replacement therapies. [3] [8] [10]

Rationale for Advanced Enzyme Replacement Therapy Design

The design of pegunigalsidase alfa addressed core deficiencies of earlier enzyme replacement therapies through integrated biochemical innovations:

  • Extended Half-Life: Covalent cross-linking of enzyme subunits with short-chain (2 kDa) polyethylene glycol polymers significantly prolonged circulatory persistence. Pegylation creates a hydrodynamic shield, reducing renal filtration and enzymatic degradation. This yielded a mean terminal half-life of 80 hours (range: 53–121 hours), enabling sustained substrate clearance. [1] [3]
  • Reduced Immunogenicity: Plant-based expression (using Nicotiana tabacum cells via ProCellEx® technology) generates glycosylation patterns distinct from mammalian systems. Crucially, it avoids α-1,3-linked terminal galactose residues prevalent in Chinese hamster ovary-derived enzymes, which are potential immunogens. Furthermore, polyethylene glycol chains sterically mask epitopes, lowering immunoglobulin G recognition. Preclinical data confirmed reduced affinity of pre-existing antidrug antibodies for pegunigalsidase alfa compared to agalsidase beta. [3] [5] [16]
  • Enhanced Tissue Delivery: The smaller polyethylene glycol footprint (versus larger polymer-conjugated proteins) facilitates tissue penetration. Plant-derived mannose-terminated glycans enable uptake via mannose receptors on vascular endothelial cells, bypassing the traditional mannose-6-phosphate receptor pathway compromised in Fabry disease. Biodistribution studies confirmed efficient enzyme delivery to kidneys and heart. [3] [9]

Table 1: Structural and Pharmacokinetic Comparison of Enzyme Replacement Therapies for Fabry Disease [1] [3] [8]

ParameterAgalsidase AlfaAgalsidase BetaPegunigalsidase Alfa
Production SystemHuman fibroblastsChinese hamster ovaryNicotiana tabacum plant cells
Molecular ConfigurationMonomericMonomericPEGylated, cross-linked homodimer
Mean Half-Life (hours)~1.5–2~1–280 (53–121)
Primary Uptake MechanismMannose-6-phosphate receptorMannose-6-phosphate receptorMannose receptor

Pegunigalsidase Alfa within the Contemporary Pharmacological Landscape

Pegunigalsidase alfa represents a paradigm shift in enzyme replacement therapy design, distinct from both first-generation enzyme replacement therapies and the oral chaperone migalastat. Its clinical validation stems from a robust development program encompassing three pivotal phase 3 trials:

Table 2: Efficacy Biomarkers in Clinical Trials of Pegunigalsidase Alfa [1] [5] [9]

Trial (Population)DurationKey Biomarker Findings
Phase 1/2 & Extension (ERT-Naïve)6 yearsMean plasma lyso-Gb3 reduction: 76.1 ng/mL (76% from baseline); Renal peritubular capillary Gb3 inclusions reduced by 84% at Month 6
BRIDGE (Switched from Agalsidase Alfa)12 monthsPlasma lyso-Gb3 decreased by 31%; Stabilized estimated glomerular filtration rate slope (-1.19 vs. -5.90 mL/min/1.73 m²/year pre-switch)
BRIGHT (Every 4-Week Dosing)12 monthsPlasma lyso-Gb3 remained stable (mean increase: 2.87 nmol/L); Estimated glomerular filtration rate slope: -1.9 mL/min/1.73 m²/year
  • Head-to-Head Efficacy (BALANCE Trial): In patients with impaired renal function (baseline estimated glomerular filtration rate 30–90 mL/min/1.73 m²), pegunigalsidase alfa (1 mg/kg every 2 weeks) demonstrated non-inferiority to agalsidase beta. Median estimated glomerular filtration rate slopes over 24 months were -2.39 versus -3.20 mL/min/1.73 m²/year, respectively—both markedly superior to the historical untreated decline of ~7 mL/min/1.73 m²/year. Lyso-Gb3 levels remained stable in both arms, affirming comparable biological activity. [8] [3]
  • Dosing Interval Flexibility (BRIGHT Trial): Pharmacokinetic modeling supported exploration of extended dosing. Patients stabilized on biweekly enzyme replacement therapies were switched to pegunigalsidase alfa (2 mg/kg every 4 weeks). Plasma concentrations remained quantifiable throughout the interval, with stable estimated glomerular filtration rate and lyso-Gb3 observed over 52 weeks. This validates the role of prolonged half-life in reducing treatment frequency without compromising efficacy. [2] [8]
  • Regulatory Positioning: Approved by the European Medicines Agency and United States Food and Drug Administration in 2023, pegunigalsidase alfa is indicated for adults with Fabry disease irrespective of prior enzyme replacement therapy status. Its approval included provisions for both every 2-week and every 4-week regimens, reflecting its unique pharmacokinetics. [4] [7]

Table 3: Clinical Outcomes from Phase 3 Trials of Pegunigalsidase Alfa [2] [5] [8]

TrialDesignRenal Outcome (eGFR Slope)Immunogenicity
BALANCEvs. agalsidase beta (every 2 weeks)Median: -2.39 vs. -3.20 mL/min/1.73 m²/yearLower incidence of infusion reactions vs. comparator
BRIDGESwitch from agalsidase alfa (every 2 weeks)Mean: -1.19 mL/min/1.73 m²/year (vs. -5.90 pre-switch)35% ADA-positive; no impact on eGFR slope
BRIGHTEvery 4 weeks dosingMedian: -1.9 mL/min/1.73 m²/yearNo de novo ADA formation

Properties

Product Name

Pegunigalsidase-alfa

IUPAC Name

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid

Molecular Formula

C24H44N6O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1

InChI Key

CQPWQUAJPPFCDP-ROUUACIJSA-N

Canonical SMILES

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.